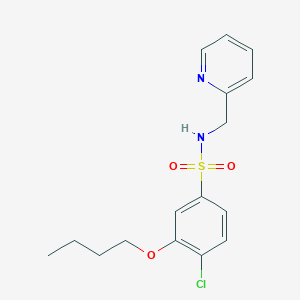![molecular formula C16H25NO B4973542 1-[3-(2,5-dimethylphenoxy)propyl]piperidine](/img/structure/B4973542.png)
1-[3-(2,5-dimethylphenoxy)propyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2,5-dimethylphenoxy)propyl]piperidine is a synthetic compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its potential therapeutic properties. This compound has gained significant attention due to its unique chemical structure and potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 1-[3-(2,5-dimethylphenoxy)propyl]piperidine is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine and acetylcholine systems. This compound has also been shown to modulate the activity of ion channels, such as voltage-gated sodium channels and calcium channels.
Biochemical and Physiological Effects:
1-[3-(2,5-dimethylphenoxy)propyl]piperidine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[3-(2,5-dimethylphenoxy)propyl]piperidine in lab experiments include its potential therapeutic properties and unique chemical structure. However, the limitations of using this compound include its potential toxic effects and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 1-[3-(2,5-dimethylphenoxy)propyl]piperidine. One potential direction is to investigate its potential use in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Another direction is to study its potential use in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxic effects.
In conclusion, 1-[3-(2,5-dimethylphenoxy)propyl]piperidine is a synthetic compound with potential therapeutic properties. It has been extensively studied for its anti-inflammatory, analgesic, and anticonvulsant effects, as well as its potential use in the treatment of neurological disorders. While there are advantages to using this compound in lab experiments, further research is needed to fully understand its mechanism of action and potential toxic effects.
Synthesemethoden
The synthesis of 1-[3-(2,5-dimethylphenoxy)propyl]piperidine involves the reaction of 2,5-dimethylphenol with 3-chloropropylpiperidine in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
1-[3-(2,5-dimethylphenoxy)propyl]piperidine has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
1-[3-(2,5-dimethylphenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-14-7-8-15(2)16(13-14)18-12-6-11-17-9-4-3-5-10-17/h7-8,13H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNYGHYOWDJWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,5-Dimethylphenoxy)propyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-nitrobenzamide](/img/structure/B4973461.png)
![2-{4-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B4973473.png)
![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4973487.png)


![8-[3-(2,6-dichlorophenoxy)propoxy]quinoline](/img/structure/B4973498.png)
![(5-chloro-2-nitrophenyl)[2-(2,2,2-trifluoroethoxy)ethyl]amine](/img/structure/B4973511.png)
![N-(3-phenylpropyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4973516.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine](/img/structure/B4973524.png)
![ethyl 4-{[(2-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B4973526.png)
![N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B4973527.png)
![4-(7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B4973535.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4973538.png)